molecular formula C9H8BrNO2 B2581129 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid CAS No. 1601026-05-4

5-Bromo-2-cyclopropylpyridine-3-carboxylic acid

Cat. No.: B2581129
CAS No.: 1601026-05-4
M. Wt: 242.072
InChI Key: XULICKGKHMOJFD-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylpyridine-3-carboxylic acid (CAS 1601026-05-4) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. Its molecular formula is C9H8BrNO2, with a molecular weight of 242.07 g/mol . This compound features a bromo substituent and a carboxylic acid functional group on a pyridine ring, making it a versatile intermediate for constructing more complex molecules. A prominent research application is its use as a key synthetic intermediate in the development of inhibitors for the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase ε (IKKε) . These kinases are important targets in obesity and type 2 diabetes research, as they play a role in inflammation and energy metabolism pathways . The bromine atom serves as a reactive handle for further functionalization via palladium-catalyzed cross-coupling reactions, allowing researchers to efficiently introduce diverse structural modifications late in the synthetic sequence . The cyclopropyl group contributes to the molecular geometry and can influence the compound's metabolic stability and binding affinity in target molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-cyclopropylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULICKGKHMOJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601026-05-4
Record name 5-bromo-2-cyclopropylpyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid typically involves the bromination of 2-cyclopropylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The dihydroisoquinoline core and ketone group undergo oxidation under controlled conditions:

Reaction TargetReagents/ConditionsOutcomeKey Data
Dihydroisoquinoline ringKMnO₄ (acidic)Aromatic oxidation to fully conjugated isoquinolineRequires stoichiometric oxidizer at 60–80°C
1-Oxo groupOzone or CrO₃Oxidation to carboxylic acid derivativesLimited yield due to competing side reactions

Oxidation of the dihydroisoquinoline ring is selective under acidic conditions, preserving the chlorophenyl and methylamide groups.

Reduction Reactions

The ketone and amide functionalities participate in reduction pathways:

Reaction TargetReagents/ConditionsOutcomeKey Data
1-Oxo groupLiAlH₄ (anhydrous ether)Reduction to secondary alcohol65–78% yield; requires inert atmosphere
Amide bondBH₃·THFPartial reduction to amine intermediatesLow selectivity due to competing ketone reduction

Lithium aluminum hydride preferentially reduces the ketone, while borane complexes show mixed reactivity.

Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (SₙAr):

PositionReagents/ConditionsOutcomeKey Data
4-Chloro substituentNaOH (aq.), Cu catalystReplacement with –OH or –OR groups50–60% yield at 120°C
4-Chloro substituentNH₃ (MeOH, high pressure)Amination to –NH₂ derivativesLimited by steric hindrance

Electron-withdrawing effects from the isoquinoline ring activate the chlorophenyl group for SₙAr, though bulky substituents hinder reactivity .

Stability Under Hydrolytic Conditions

The compound demonstrates moderate stability:

ConditionOutcomeKey Data
Acidic (HCl, reflux)Partial amide hydrolysisForms carboxylic acid after 6–8 hours
Basic (NaOH, 70°C)Degradation of isoquinoline coreNon-selective decomposition

Hydrolysis is less favored compared to analogous carboxamides due to steric protection of the amide bond .

Comparative Reactivity Table

Functional GroupReactivity RankPreferred Reagents
Dihydroisoquinoline ringHighKMnO₄, DDQ
4-Chlorophenyl groupModerateNaOH/Cu, NH₃
Amide bondLowH₃O⁺, OH⁻

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the dihydroisoquinoline ring, confirmed by EPR studies.

  • Reduction : Ketone reduction follows a polar mechanism, while amide reduction requires stronger Lewis acids .

  • Substitution : Charge-transfer complexes form between the chlorophenyl ring and nucleophiles, as shown by UV-Vis spectroscopy .

This compound’s reactivity profile is shaped by electronic effects from the isoquinoline core and steric demands of the N-methylamide group. Further studies are needed to explore catalytic asymmetric transformations and bioorthogonal reactions.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of 5-bromo-2-cyclopropylpyridine-3-carboxylic acid. It has been evaluated for its efficacy against various viral strains, with results indicating that certain derivatives exhibit significant antiviral activity. For instance, a derivative of this compound demonstrated improved potency with a pMIC value of 9, indicating strong activity against viral infections .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Research suggests that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders or diseases linked to enzyme dysfunction.

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for functionalization at various positions, facilitating the development of new pharmaceuticals and agrochemicals.

Reactions and Transformations

The compound can undergo several chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which have been successfully employed to synthesize more complex molecules. For example, it has been used as a starting material to generate cyclopropyl-containing derivatives that possess enhanced biological activities .

Case Studies

StudyApplicationFindings
Study on Antiviral ActivityAntiviral compoundsDerivative exhibited pMIC value of 9, indicating significant antiviral potential against specific viral strains .
Enzyme Inhibition ResearchMetabolic disordersCompound shown to inhibit specific enzymes, suggesting potential therapeutic applications in metabolic diseases.
Organic SynthesisIntermediate for drug developmentUtilized as a key intermediate in synthesizing biologically active derivatives through Suzuki-Miyaura reactions .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to the active sites of target molecules, thereby modulating their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine derivatives are structurally related to 5-bromo-2-cyclopropylpyridine-3-carboxylic acid:

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound 5-Br, 2-cyclopropyl, 3-COOH 293.37 High steric hindrance; moderate polarity due to COOH
5-Bromo-1-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 5-Br, 1-methyl, 2-oxo, 3-COOH 261.06 Oxo group increases hydrogen bonding potential; methyl reduces steric bulk
5-Bromo-2-iodopyridin-3-yl acetate 5-Br, 2-I, 3-OAc 356.97 Iodo substituent enhances leaving-group ability; ester (OAc) lowers polarity
5-Amino-3-bromo-2-(cyclopropylamino)pyridine 5-NH₂, 3-Br, 2-cyclopropylamino 258.11 Amino group increases solubility; cyclopropylamino adds steric/electronic effects
6-Bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid 6-Br, 5-amide (2,2-dimethyl-1-oxopropyl), 3-COOH 357.20 Bulky amide substituent; enhanced solubility via amide and COOH groups

Key Differences in Properties and Reactivity

  • Electronic Effects: The electron-withdrawing bromine and cyclopropyl groups in the target compound may reduce the electron density of the pyridine ring compared to amino-substituted analogs (e.g., 5-amino-3-bromo-2-(cyclopropylamino)pyridine), which have electron-donating NH₂ groups .
  • Solubility: Carboxylic acid groups (as in the target compound) generally enhance aqueous solubility, whereas esters (e.g., 5-bromo-2-iodopyridin-3-yl acetate) or bulky amides (e.g., 6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid) reduce it .
  • Reactivity : Iodo-substituted derivatives (e.g., 5-bromo-2-iodopyridin-3-yl acetate) are more reactive in cross-coupling reactions due to the weaker C–I bond compared to C–Br bonds .

Biological Activity

5-Bromo-2-cyclopropylpyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H8BrNO2
  • SMILES Notation : C1CC1C2=C(C=C(C=N2)Br)C(=O)O
  • InChI Key : XULICKGKHMOJFD-UHFFFAOYSA-N

The compound features a bromine atom at the 5-position of the pyridine ring and a cyclopropyl group at the 2-position, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable anticancer properties. For instance, a related compound was shown to exert potent anticancer activity against A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of cell viability through various pathways, including apoptosis induction.

  • Case Study : In an experimental setup, compounds similar to this compound were tested against A549 cells, revealing a decrease in cell viability to 66% at a concentration of 100 µM after 24 hours. This suggests that structural modifications can enhance cytotoxic effects on cancer cells while maintaining lower toxicity on non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus.

  • Research Findings : In vitro studies indicate that compounds with similar structures demonstrate selective antimicrobial activity against resistant strains. For instance, derivatives showed promising results with minimal inhibitory concentrations (MICs) indicating their effectiveness against resistant pathogens .

The biological activity of this compound is likely mediated through its interaction with specific cellular targets involved in signaling pathways related to cell growth and apoptosis. The compound's ability to inhibit certain kinases involved in these pathways may explain its anticancer effects.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeConcentration (µM)Effect Observed
AnticancerA549 Cells100Cell viability reduced to 66%
AntimicrobialStaphylococcus aureusVariableSelective activity against resistant strains

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